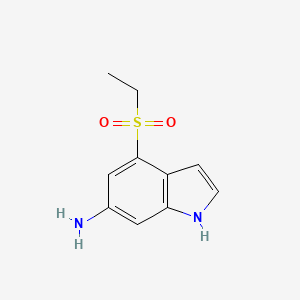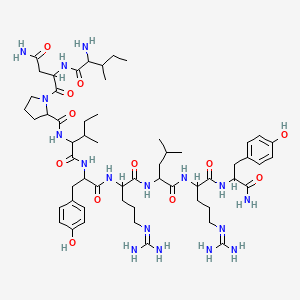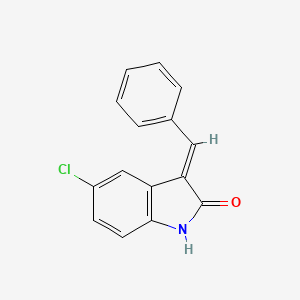
H-DL-Tyr-Gly-Gly-DL-Phe-DL-Met-DL-Lys-DL-Arg-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- The compound is a synthetic peptide, and its full name is quite lengthy. Let’s break it down:
H: Represents the N-terminal hydrogen atom.
DL-Tyr: D-tyrosine, an enantiomer of the natural amino acid tyrosine.
Gly-Gly: Two glycine residues.
DL-Phe: D-phenylalanine, another enantiomer.
DL-Met: D-methionine.
DL-Lys: D-lysine.
DL-Arg: D-arginine.
OH: Represents the C-terminal hydroxyl group.
- Peptides like this one can have various biological activities and applications.
H-DL-Tyr-Gly-Gly-DL-Phe-DL-Met-DL-Lys-DL-Arg-OH: is a peptide with a complex structure. It consists of a sequence of amino acids, each represented by a single-letter code.
Vorbereitungsmethoden
Synthetic Routes: The compound is typically synthesized using solid-phase peptide synthesis (SPPS). In SPPS, amino acids are sequentially added to a growing peptide chain anchored to a solid support.
Reaction Conditions: Protecting groups are used to prevent unwanted side reactions during synthesis. Coupling reactions (usually using carbodiimides) link the amino acids together.
Industrial Production: Large-scale production involves automated peptide synthesizers and purification techniques.
Analyse Chemischer Reaktionen
Reactions: The compound can undergo various reactions, including
Common Reagents: Reagents like TFA (trifluoroacetic acid) for deprotection, DCC (dicyclohexylcarbodiimide) for coupling, and reducing agents for disulfide bond reduction.
Major Products: Peptides can form dimers, cyclic structures, or linear chains.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as model compounds for studying peptide chemistry and reactivity.
Biology: Investigated for their interactions with proteins, enzymes, and receptors.
Medicine: Potential therapeutic agents (e.g., antimicrobial peptides, enzyme inhibitors).
Industry: Used in drug discovery, diagnostics, and biotechnology.
Wirkmechanismus
- The compound’s effects depend on its specific sequence and interactions.
- It may act as a receptor agonist or antagonist, modulating cellular processes.
- Molecular targets could include enzymes, receptors, or signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Other synthetic peptides with similar structures, such as
Remember that this compound’s properties and applications can vary based on its specific context and intended use
Eigenschaften
IUPAC Name |
2-[[6-amino-2-[[2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H59N11O9S/c1-60-19-16-29(36(56)48-28(10-5-6-17-40)35(55)50-30(38(58)59)11-7-18-44-39(42)43)49-37(57)31(21-24-8-3-2-4-9-24)47-33(53)23-45-32(52)22-46-34(54)27(41)20-25-12-14-26(51)15-13-25/h2-4,8-9,12-15,27-31,51H,5-7,10-11,16-23,40-41H2,1H3,(H,45,52)(H,46,54)(H,47,53)(H,48,56)(H,49,57)(H,50,55)(H,58,59)(H4,42,43,44) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTOWJYWXBGCORJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H59N11O9S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
858.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4E)-3-(chloromethyl)-4-[(5-methyl-2-furyl)methylene]isoxazol-5(4H)-one](/img/structure/B12109421.png)


![2-[(3,14-Dihydroxy-5,5,9,14-tetramethyl-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12109428.png)



![4-[2-(2-Chlorophenoxy)acetamido]butanoic acid](/img/structure/B12109456.png)




